molecular formula C9H14N2O2 B226579 N-(5-tert-butyl-1,2-oxazol-3-yl)acetamide

N-(5-tert-butyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B226579
M. Wt: 182.22 g/mol
InChI Key: IVSPXHDALVJYAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-tert-butyl-1,2-oxazol-3-yl)acetamide is a heterocyclic compound featuring an isoxazole ring substituted with an acetylamino group at the 3-position and a t-butyl group at the 5-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-1,2-oxazol-3-yl)acetamide typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide . This reaction is often catalyzed by copper (I) or ruthenium (II) to facilitate the formation of the isoxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar cycloaddition reactions but are optimized for large-scale synthesis. These methods often employ continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-butyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N-(5-tert-butyl-1,2-oxazol-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-t-butylisoxazole: Similar structure but with an amino group instead of an acetylamino group.

    3-Acetylamino-5-methylisoxazole: Similar structure but with a methyl group instead of a t-butyl group.

Uniqueness

N-(5-tert-butyl-1,2-oxazol-3-yl)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the t-butyl group can enhance its stability and lipophilicity, making it a valuable compound in various applications .

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C9H14N2O2/c1-6(12)10-8-5-7(13-11-8)9(2,3)4/h5H,1-4H3,(H,10,11,12)

InChI Key

IVSPXHDALVJYAJ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NOC(=C1)C(C)(C)C

Canonical SMILES

CC(=O)NC1=NOC(=C1)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 3-amino-5-t-butylisoxazole (2.80 g), acetic anhydride (6 ml) is added, and the resultant mixture is allowed to stand at room temperature for 4 hours. The reaction mixture is mixed with chilled water (50 ml), and the precipitated crystals are filtered. The crystals are washed with water and dried to give 3-acetylamino-5-t-butylisoxazole (3.39 g). This substance is recrystallized from hexane to give crystals melting at 120.5° to 121.0° C.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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